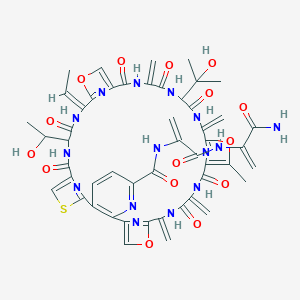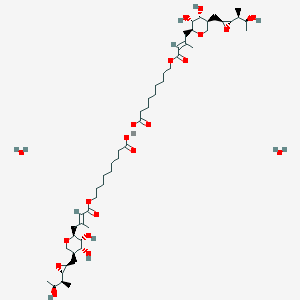
5-Chloropicolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropicolinohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with chloro substituents and hydrazide functional groups are discussed, which can provide insights into the chemical behavior and properties that 5-Chloropicolinohydrazide might exhibit. For instance, compounds with chloro substituents and nitrogen-containing heterocycles, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 5-chloro-N-phenylpyrazine-2-carboxamides, have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic structures with the incorporation of chloro substituents and hydrazide groups. For example, the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides involves combining 5-Chloropyrazinamide (5-Cl-PZA) with various anilide motifs to test their antimycobacterial activity . Similarly, the synthesis of copper(II) complexes with a tridentate Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and salicylhydrazide indicates the use of hydrazide derivatives in complex formation . These methods could potentially be adapted for the synthesis of 5-Chloropicolinohydrazide.
Molecular Structure Analysis
The molecular structure of compounds related to 5-Chloropicolinohydrazide has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . The molecular structure is often further analyzed using density functional theory (DFT) calculations to understand the electronic properties and molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of chloro-substituted hydrazides can be inferred from the reactions they undergo. For example, the hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide leads to the formation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione . Such reactions typically involve the formation of new heterocyclic rings and the utilization of the hydrazide group as a reactive site for cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted hydrazides and related compounds can be diverse. For example, the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated, showing significant in vitro activity against Mycobacterium tuberculosis . The electronic and magnetic properties of copper(II) complexes with Schiff base ligands derived from chloro-substituted hydrazides have also been characterized, indicating potential applications in materials science . The solubility, melting points, and stability of these compounds can vary widely and are important for their practical applications.
Safety And Hazards
Propriétés
IUPAC Name |
5-chloropyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTLQLSWDDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597157 |
Source


|
| Record name | 5-Chloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropicolinohydrazide | |
CAS RN |
145835-01-4 |
Source


|
| Record name | 5-Chloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














